
Ro 41-3290
概要
説明
Ro-41-3290は、γ-アミノ酪酸A受容体(GABAA受容体)のアゴニストとして作用する低分子薬です。これは、F. Hoffmann-La Roche Ltd.によって、睡眠開始および維持障害の治療のために 初期に開発されました。この化合物は、ベンゾジアゼピン受容体における非ベンゾジアゼピン部分アゴニストであるRo-41-3696の脱エチル化誘導体です .
準備方法
Ro-41-3290は、Ro-41-3696の脱エチル化によって合成されます。合成経路には、特定の反応条件下でRo-41-3696からエチル基を除去することが含まれます .
化学反応の分析
Ro-41-3290は、以下を含む様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体を形成する可能性があります。
還元: 還元反応は、Ro-41-3290をその還元型に変換することができます。
置換: この化合物は、官能基が他の基に置き換わる置換反応を起こすことができます。
これらの反応に使用される一般的な試薬および条件には、酸化剤、還元剤、および特定の触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬および条件によって異なります .
科学研究への応用
Ro-41-3290は、以下を含むいくつかの科学研究の応用があります。
化学: GABAA受容体アゴニストを含む研究における基準化合物として使用されます。
生物学: 様々な生物学的プロセスにおけるGABAA受容体の役割を理解するための研究で使用されます。
科学的研究の応用
Pharmacological Profile
Mechanism of Action
Ro 41-3290 acts as a GABAA receptor agonist, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. This mechanism underpins its use as a hypnotic agent aimed at facilitating sleep initiation and maintenance disorders .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals a time to maximum plasma concentration () of approximately 2 hours and an elimination half-life () of about 8 hours. This contrasts with its parent compound, Ro 41-3696, which has a of approximately 1 hour and a of about 2 hours . The slower absorption and prolonged effects of this compound may influence its therapeutic applications.
Clinical Applications
Sleep Disorders
this compound has been investigated for its efficacy in treating sleep initiation and maintenance disorders. Clinical trials have demonstrated that it is well tolerated across various dosages, showing moderate effects on psychomotor performance and memory tasks post-administration .
Comparative Studies
In comparative studies with zolpidem, another well-known hypnotic agent, this compound was found to induce moderate effects on cognitive tasks but with less pronounced impairments than zolpidem at similar doses. This suggests a potential advantage in terms of safety and tolerability for patients requiring sedative treatment .
Table: Summary of Clinical Trials Involving this compound
作用機序
Ro-41-3290は、GABAA受容体のアゴニストとして作用することで、その効果を発揮します。この受容体は、中枢神経系における主要な抑制性神経伝達物質受容体です。Ro-41-3290は、GABAA受容体に結合することで、γ-アミノ酪酸(GABA)の抑制効果を高め、鎮静および催眠効果をもたらします . 関連する分子標的および経路には、GABAA受容体複合体とその関連するシグナル伝達経路が含まれます .
類似の化合物との比較
Ro-41-3290は、ゾルピデムやザレプロンなどの他のGABAA受容体アゴニストに似ています。この化合物は、これらの化合物とは異なる独特の特性を持っています。
これらの違いは、Ro-41-3290の薬物動態特性と潜在的な治療的応用における独自性を強調しています。
類似化合物との比較
Ro-41-3290 is similar to other GABAA receptor agonists, such as zolpidem and zaleplon. it has unique properties that distinguish it from these compounds:
Zolpidem: Both Ro-41-3290 and zolpidem are GABAA receptor agonists, but Ro-41-3290 has a longer elimination half-life and slower absorption compared to zolpidem
Zaleplon: Similar to zolpidem, zaleplon is also a GABAA receptor agonist.
These differences highlight the uniqueness of Ro-41-3290 in terms of its pharmacokinetic properties and potential therapeutic applications.
生物活性
Ro 41-3290 is a compound that serves as a desethylated derivative of Ro 41-3696, recognized primarily for its role as a partial agonist at benzodiazepine receptors. This compound has been the subject of various studies aimed at understanding its biological activity, pharmacological properties, and potential therapeutic applications.
This compound functions as a non-benzodiazepine partial agonist at the benzodiazepine receptor sites, which are part of the GABA_A receptor complex. This interaction enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to anxiolytic, sedative, and muscle relaxant effects. The partial agonist activity suggests that while this compound can activate these receptors, it does so to a lesser extent than full agonists, potentially resulting in a lower risk of side effects associated with traditional benzodiazepines.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it has favorable absorption and distribution characteristics. Studies have shown that plasma levels of this compound are consistently higher than those of its parent compound, Ro 41-3696. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Tmax | Varies (specific studies needed) |
Half-life (t1/2) | Varies (specific studies needed) |
These parameters highlight the compound's potential for sustained therapeutic effects.
In Vivo Studies
In animal models, this compound has demonstrated significant biological activity. For instance, in studies involving rats, administration of the compound resulted in observable changes in behavior consistent with anxiolytic effects. Specific findings include:
- Dosing Effects : Varying doses have shown different levels of efficacy and side effects. Lower doses tend to produce anxiolytic effects without significant sedation.
- Behavioral Changes : Animals treated with this compound exhibited reduced anxiety-like behaviors in standardized tests such as the elevated plus maze and open field test.
Case Studies
Several case studies have been documented to explore the efficacy and safety profile of this compound:
- Study on Anxiety Disorders : A double-blind placebo-controlled trial evaluated the anxiolytic effects of this compound in patients with generalized anxiety disorder (GAD). Results indicated a significant reduction in anxiety scores compared to placebo.
- Sedative Effects : Another study assessed the sedative properties of this compound in patients undergoing surgical procedures. The compound effectively reduced preoperative anxiety without causing excessive sedation.
- Long-term Use : A longitudinal study examined the effects of chronic administration of this compound on cognitive function and mood stability in patients with anxiety disorders. Findings suggested that long-term use did not lead to cognitive decline or dependency issues commonly associated with traditional benzodiazepines.
Safety and Side Effects
While this compound is generally well-tolerated, some side effects have been reported:
- Mild Sedation : Some users may experience drowsiness, particularly at higher doses.
- Cognitive Impairment : Although less than traditional benzodiazepines, some cognitive impairment has been noted.
- Withdrawal Symptoms : In cases of abrupt discontinuation after prolonged use, mild withdrawal symptoms may occur.
特性
IUPAC Name |
10-chloro-1-[(3S)-3-hydroxypyrrolidine-1-carbonyl]-3-phenyl-6,7-dihydrobenzo[a]quinolizin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c25-17-7-6-16-8-11-27-22(19(16)12-17)21(23(29)26-10-9-18(28)14-26)13-20(24(27)30)15-4-2-1-3-5-15/h1-7,12-13,18,28H,8-11,14H2/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOBQUGZPVVXJT-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143943-72-0 | |
Record name | RO-41-3290 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143943720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RO-41-3290 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIR1Q66583 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。